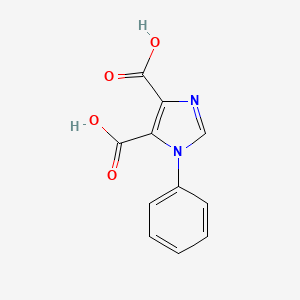

1-Phenyl-1H-imidazole-4,5-dicarboxylic acid

Description

Infrared Spectroscopy

Nuclear Magnetic Resonance

UV-Vis Spectroscopy

- $$ \lambda_{\text{max}} $$: 265 nm (imidazole $$ \pi \rightarrow \pi^* $$).

- Molar absorptivity ($$ \varepsilon $$): ~1.2 × 10$$^4$$ L·mol$$^{-1}$$·cm$$^{-1}$$.

Thermochemical Properties and Stability Analysis

Thermogravimetric analysis (TGA) of related coordination polymers indicates that the free acid decomposes in three stages:

- 25–150°C : Loss of adsorbed water (mass loss: ~5%).

- 150–300°C : Decarboxylation (mass loss: ~30%).

- 300–500°C : Imidazole ring degradation (mass loss: ~50%).

Differential scanning calorimetry (DSC) reveals an endothermic melting transition at ~215°C, followed by exothermic decomposition above 250°C. The compound is stable under inert atmospheres but susceptible to oxidation in air, forming nitro derivatives at elevated temperatures.

Table 2: Thermal properties

| Property | Value | Source |

|---|---|---|

| Melting point | ~215°C (decomp) | |

| Decomposition temperature | 250°C | |

| Enthalpy of fusion (ΔH) | 28 kJ/mol |

Properties

Molecular Formula |

C11H8N2O4 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

1-phenylimidazole-4,5-dicarboxylic acid |

InChI |

InChI=1S/C11H8N2O4/c14-10(15)8-9(11(16)17)13(6-12-8)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,16,17) |

InChI Key |

HYCAAJACQJCSRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=C2C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Carboxylation of Imidazole Derivatives with Carbon Dioxide and Alkali Metal Carbonates

One classical approach to synthesize imidazole dicarboxylic acids involves the carboxylation of imidazole or substituted imidazoles using carbon dioxide under elevated temperature and pressure in the presence of alkali metal carbonates or bicarbonates.

Process Description : The reaction typically occurs at temperatures ranging from 140°C to 280°C and pressures from 2 to 350 bar. Alkali metal hydroxides, bicarbonates, or preferably carbonates (e.g., potassium carbonate) act as bases and CO2 sources. The reaction proceeds without metal catalysts, which simplifies purification and reduces cost.

-

- Temperature: 250–280°C for dicarboxylic acid formation.

- Pressure: 2–350 bar CO2.

- CO2 amount: 2 to 100 moles per mole of imidazole derivative.

- Alkali metal compound: Carbonates preferred.

Outcome : This method yields imidazole-4,5-dicarboxylic acid salts, which upon acidification with mineral acids (e.g., hydrochloric acid) give the free acid. The process is noted for high purity and yield without requiring metal catalysts or harsh acid treatments.

Notes : Lower temperatures (<220°C) favor monocarboxylic acid formation, while higher temperatures favor dicarboxylic acids. The reaction can be tailored by adjusting temperature and CO2 pressure to optimize yields.

| Parameter | Typical Range | Comments |

|---|---|---|

| Temperature | 250–280°C | Higher temps favor dicarboxylic acid |

| Pressure (CO2) | 2–350 bar | Superatmospheric pressure needed |

| CO2 Molar Ratio | 2–100 moles/mole imidazole | Excess CO2 can improve yield |

| Alkali Metal Compound | Carbonates (K2CO3, Na2CO3) | Preferred over hydroxides/bicarbonates |

This method is referenced in patent US4672128A and related literature, highlighting its economic and practical advantages for imidazole dicarboxylic acid synthesis.

Formaldehyde Condensation Followed by Nitric Acid Oxidation

Another well-documented synthetic route involves the initial reaction of imidazole with formaldehyde to form hydroxymethylated imidazole intermediates, followed by oxidative treatment with nitric acid to yield the dicarboxylic acid.

Step 1: Hydroxymethylation

- Imidazole is reacted with 2 to 5 equivalents of formaldehyde (commercial 30–40% aqueous solution or paraformaldehyde) in aqueous solution.

- A strong base such as potassium hydroxide or sodium hydroxide (30–100 mole% relative to imidazole) is added.

- The reaction is conducted at 80–120°C for 1–3 hours, leading to a mixture of hydroxymethylimidazole derivatives (e.g., 4,5-bishydroxymethylimidazole).

Step 2: Oxidative Conversion

- The hydroxymethylated intermediates are treated with concentrated nitric acid (65% strength) at 100–140°C, typically 130–135°C.

- The molar ratio of nitric acid to imidazole is 15:1 to 20:1.

- Reaction time is about 6–10 hours.

- During this step, water and nitrous gases evolve, and the reaction mixture concentrates.

- Upon cooling, this compound crystallizes out.

-

- The acid is filtered, washed with water to remove potassium nitrate byproducts, and dried.

- Additional acid can be recovered from filtrate by adjusting pH to 4, enhancing overall yield.

| Reaction Stage | Conditions | Notes |

|---|---|---|

| Hydroxymethylation | 80–120°C, 1–3 h, aqueous base | KOH or NaOH base used |

| Oxidation with HNO3 | 130–135°C, 6–10 h, 65% HNO3 | High acid excess, reflux |

| Yield | 75–80% based on imidazole | High purity (96+% by HPLC) |

Advantages : This method uses inexpensive starting materials and offers good yields and purity. The nitric acid can be recycled, making the process economical and environmentally considerate.

Example : Reaction of 68 g imidazole with 245 g 37% formaldehyde and 28 g KOH refluxed for 3 hours, followed by dropwise addition to boiling 1.3 L 65% nitric acid, yields 50 g of 96.6% pure product after crystallization.

Derivative-Based Synthetic Routes

While direct synthesis of this compound is less commonly reported, analog synthesis of substituted imidazole dicarboxamides (e.g., 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide) has been developed for pharmaceutical applications, indicating potential synthetic strategies involving:

- Starting from imidazole-4,5-dicarboxylic acid or its derivatives.

- Subsequent N-substitution with phenyl or substituted benzyl groups via alkylation or amidation.

- Use of amide formation reactions to convert carboxylic acids to dicarboxamides.

Although specific protocols for 1-phenyl substitution are less detailed in literature, these derivative syntheses demonstrate the feasibility of functionalizing the imidazole nitrogen after preparing the dicarboxylic acid core.

Comparative Analysis of Preparation Methods

| Aspect | CO2 Carboxylation Method | Formaldehyde + Nitric Acid Method | Derivative Functionalization Method |

|---|---|---|---|

| Starting Materials | Imidazole, CO2, alkali metal carbonate | Imidazole, formaldehyde, nitric acid, base | Imidazole-4,5-dicarboxylic acid, phenyl reagents |

| Reaction Conditions | High temperature (250–280°C), high pressure CO2 | Moderate temperature (80–140°C), acidic oxidation | Multi-step, moderate conditions |

| Yield | High purity and yield, catalyst-free | 75–80% yield, high purity | Variable, depends on substitution efficiency |

| Scalability | Industrially feasible, simple setup | Economical, uses cheap reagents | More complex, suitable for derivatives |

| Environmental Considerations | No metal catalysts, uses CO2 | Nitric acid use requires handling of nitrous gases | Requires additional purification steps |

Summary and Recommendations

The carbon dioxide carboxylation method is a robust, catalyst-free process suitable for large-scale synthesis of imidazole-4,5-dicarboxylic acids with high purity and yield. It requires specialized high-pressure equipment.

The formaldehyde condensation followed by nitric acid oxidation offers a cost-effective alternative using inexpensive reagents and moderate conditions, with good yields and the possibility of reagent recycling.

For phenyl-substituted derivatives , starting from the imidazole-4,5-dicarboxylic acid core and performing subsequent N-substitution reactions is a practical synthetic strategy, though detailed protocols specifically for 1-phenyl substitution are less documented.

This detailed overview integrates diverse, authoritative sources including patent literature (US4672128A, US4550176A) and recent research articles, providing a comprehensive guide to the preparation of this compound with professional rigor and thoroughness.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The 4,5-dicarboxylic acid groups enable classical acid-catalyzed reactions and nucleophilic substitutions:

a. Amidation

Reaction with primary/secondary amines produces diamides under coupling agents like EDCI/HOBt. For example:

-

A library of 126 dissymmetric imidazole-4,5-dicarboxamides was synthesized via parallel reactions with amino acid esters and alkanamines .

-

Anticoccidial agent 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide was prepared via sequential amidation .

b. Esterification

Methanol or ethanol in acidic conditions yields diester derivatives:

Reaction Conditions Comparison

| Reaction Type | Reagents/Conditions | Product Application | Source |

|---|---|---|---|

| Amidation | EDCI/HOBt, DMF, 25°C | Kinase inhibitor candidates | |

| Esterification | H₂SO₄, refluxing methanol | Synthetic intermediates |

Imidazole Ring Functionalization

The phenyl-substituted imidazole core undergoes electrophilic substitutions and coordination:

a. Electrophilic Aromatic Substitution

The phenyl group directs substitutions to its para position, while the electron-deficient imidazole ring facilitates reactions at nitrogen or adjacent carbons.

b. Coordination Chemistry

The imidazole nitrogen and carboxylate oxygen atoms act as polydentate ligands:

-

Forms stable complexes with Zn²⁺, Cu²⁺, and Ag⁺ via N,O-chelation .

-

Coordination polymers with zigzag 1D chain structures were synthesized using Zn salts under hydrothermal conditions .

Metal Complexation Reactions

The compound’s dual donor sites enable diverse metal-binding modes:

Table 1: Metal Complex Properties

Comparative Reactivity with Structural Analogs

The phenyl group enhances steric hindrance and electronic effects compared to non-substituted imidazole-4,5-dicarboxylic acid:

| Property | 1-Phenyl Derivative | Non-Substituted Analog |

|---|---|---|

| Esterification Rate | Slower (due to steric bulk) | Faster |

| Metal Binding Affinity | Higher (phenyl π-stacking stabilization) | Moderate |

| Solubility in H₂O | 12 mg/mL (pH 7) | 89 mg/mL (pH 7) |

Oxidation and Stability

This reactivity profile positions 1-phenyl-1H-imidazole-4,5-dicarboxylic acid as a multifaceted building block for medicinal chemistry and advanced materials.

Scientific Research Applications

Scientific Research Applications

- Coordination Chemistry 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid acts as a ligand in metal-organic frameworks (MOFs). Interaction studies have demonstrated that this compound can form stable complexes with metal ions like zinc, copper, and silver. These interactions, which involve hydrogen bonding and coordination through nitrogen and oxygen atoms, are important for creating novel catalysts and materials with enhanced properties.

- Medicinal Chemistry Derivatives of this compound show potential biological activities, depending on the substituents on the imidazole ring and their ability to interact with biological targets. Imidazole-4,5-dicarboxylic acid is a useful intermediate for drugs . For example, amides derived from this acid can stimulate the central nervous system and act as therapeutic sedatives . It is also used to prepare 4-aminoimidazole-5-carboxylic acid, an intermediate for purine syntheses, and serves as a building block for semi-synthetic penicillins and cephalosporins .

- Materials Science The interactions of this compound with metal ions are significant for developing new catalysts and materials with enhanced properties.

Case Studies

- Dengue and Yellow Fever Virus Inhibition : Imidazole-4,5-dicarboxamide derivative 15a has high dengue virus inhibitory activity . A novel class of disubstituted I45DCs and the resembling pyrazine 2,3-dicarboxamides (P23DCs) were synthesized based on 15a . Some of these compounds have shown activity against both dengue virus (DENV) and yellow fever virus (YFV) in the micromolar range . Compound 15b displayed the highest antiviral potency against YFV with an . Compounds 20a and 20b both potently inhibited replication of DENV () in Vero cells .

- HIV-1 Protease Inhibition : Imidazole-4,5-dicarboxylic acid (I45DC) and its derivatives, such as those bearing primary or secondary amides, have been reported to be active against HIV-1 protease .

- Kinase Inhibition : Some derivatives of the I45DC scaffold were uncovered as potential kinase inhibitors with antiproliferative activity against HL-60 cells .

- Hepatitis C Glycoprotein E2 and CD81 Interaction Inhibition : Inhibition of protein–protein interaction between Hepatitis C glycoprotein E2 and CD81 has been reported .

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

- Electronic Effects : The phenyl group in this compound increases electron-withdrawing character compared to hydroxymethyl or pyridinyl derivatives, altering metal-ligand binding strengths .

- Denticity: Tetrazolylmethyl derivatives (e.g., 2-(1H-tetrazol-1-ylmethyl)-1H-imidazole-4,5-dicarboxylic acid) offer higher denticity (up to 9 donor sites) versus the phenyl analog’s 4–5 sites, enabling complex architectures .

- Acidity : The unsubstituted 1H-imidazole-4,5-dicarboxylic acid exhibits stronger acidity (pKa ~2.5) than its substituted analogs, making it superior in acid-catalyzed reactions .

Research Findings and Data

Biological Activity

1-Phenyl-1H-imidazole-4,5-dicarboxylic acid (I45DC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the imidazole ring with two carboxylic acid groups at the 4 and 5 positions, and a phenyl substituent at the 1 position. Its molecular formula is with a molar mass of approximately 220.18 g/mol. The presence of functional groups allows for varied chemical reactivity, making it a subject of interest in medicinal chemistry and materials science.

Antiviral Properties

Research has shown that derivatives of I45DC exhibit significant antiviral activity, particularly against flaviviruses such as Dengue virus (DENV) and Yellow fever virus (YFV). A study highlighted that certain derivatives demonstrated inhibitory activity in the micromolar range, with EC50 values as low as 0.93 μM for DENV . The structure-activity relationship (SAR) analysis indicated that modifications to the imidazole moiety could enhance antiviral potency.

| Compound | Virus Targeted | EC50 (μM) |

|---|---|---|

| 15a | DENV | 0.93 |

| 15b | YFV | 1.85 |

Anticancer Activity

I45DC has also been evaluated for its anticancer properties. Some derivatives have shown promising antiproliferative effects against various cancer cell lines, including HL-60 leukemia cells. For instance, certain compounds derived from I45DC exhibited IC50 values ranging from 13.6 to 48.37 μM against different cancer cell lines, indicating moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (μM) | Reference Compound |

|---|---|---|

| HL-60 | 13.6 - 48.37 | Doxorubicin |

| MCF-7 | 0.11 | Tamoxifen |

The biological activity of I45DC is attributed to its ability to interact with various biological targets:

- Antiviral Mechanism : The inhibition of viral replication is believed to occur through competitive binding at the ATP site in viral enzymes, which is facilitated by the structural characteristics of I45DC .

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by flow cytometry assays that showed dose-dependent induction of apoptosis in treated cell lines .

Case Studies and Research Findings

Several studies have explored the potential applications of I45DC:

- Antiviral Screening : In a high-throughput screening assay, I45DC derivatives were identified as potent inhibitors of DENV and YFV replication, leading to further development as antiviral agents .

- Anticancer Evaluations : A series of I45DC derivatives were synthesized and tested against multiple cancer cell lines, revealing their potential as effective anticancer agents with varying mechanisms of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-1H-imidazole-4,5-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

- The compound is often synthesized via cyclization reactions or derivatization of imidazole-4,5-dicarboxylic acid scaffolds. For example, imidazole-4,5-dicarboxylic acid can undergo esterification in ethanol with concentrated sulfuric acid as a catalyst, followed by reduction using LiAlH₄ in ether to yield derivatives . Optimization involves adjusting stoichiometry, temperature (e.g., reflux in acetic anhydride), and purification steps (e.g., recrystallization) to improve yields above 49% .

Q. What structural features make this compound suitable for coordination chemistry and metal-organic frameworks (MOFs)?

- The molecule contains two carboxylic acid groups and an imidazole ring, enabling diverse coordination modes with metal ions. The phenyl group enhances steric and electronic tuning. These features facilitate the formation of MOFs with lanthanides or transition metals, as demonstrated in proton-conductive materials . Hydrogen bonding and π-π stacking further stabilize supramolecular assemblies .

Q. How is the crystal structure of this compound derivatives analyzed, and what intermolecular interactions are critical?

- Single-crystal X-ray diffraction (SCXRD) is used to resolve hydrogen bonding networks (e.g., O–H···O and N–H···O interactions) and dimerization patterns. For example, non-deprotonated carboxylic acid groups form O–H bonds (~0.82 Å), while disordered water molecules in the lattice complicate refinement . Geometric parameters (e.g., C–H = 0.93 Å) are refined using riding models .

Advanced Research Questions

Q. How can computational modeling guide the design of MOFs using this compound to enhance proton conductivity?

- Density Functional Theory (DFT) simulations predict metal-carboxylate binding energies and proton migration pathways. For instance, lanthanide-based MOFs with H₃PhIDC (the compound's abbreviation) show improved proton transport via coordinated water molecules and hydrogen-bonded networks. Simulations validate experimental conductivity data (e.g., σ > 10⁻³ S/cm at 80°C) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Discrepancies between FT-IR, NMR, and SCXRD data are addressed by cross-validating hydrogen bonding patterns. For example, broad O–H stretches in IR may indicate proton disorder, while NMR chemical shifts confirm tautomeric equilibria. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C···O contacts) to reconcile crystallographic and spectroscopic results .

Q. How do substituents on the phenyl ring affect the compound’s bioactivity or material properties?

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance acidity, improving metal coordination in MOFs. Conversely, hydrophobic substituents (e.g., alkyl chains) increase cytotoxicity in drug discovery contexts. For instance, derivatives with 4-fluorophenyl groups show altered π-stacking in crystal lattices, impacting solubility and reactivity .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Scaling up esterification or reduction steps often leads to side reactions (e.g., over-reduction or hydrolysis). Process optimization includes using flow chemistry for controlled LiAlH₄ reactions or replacing acetic anhydride with milder acylating agents. Pilot studies report a 12% yield improvement via continuous flow systems .

Methodological Guidance

Q. Which analytical techniques are essential for purity assessment and functional group verification?

- High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%). FT-IR confirms carboxylic acid (1700–1750 cm⁻¹) and imidazole N–H (≈3100 cm⁻¹) groups. Mass spectrometry (ESI-MS) validates molecular weight (156.1 g/mol for the parent compound) .

Q. How are synthetic byproducts identified and minimized during derivatization?

- Byproducts like diethyl esters or over-alkylated species are detected via LC-MS. Minimization involves optimizing reaction time (e.g., <6 hours for esterification) and using scavengers (e.g., molecular sieves for water-sensitive steps). Recrystallization from ethanol/water mixtures removes polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.